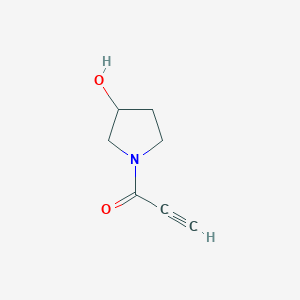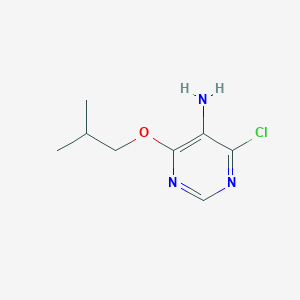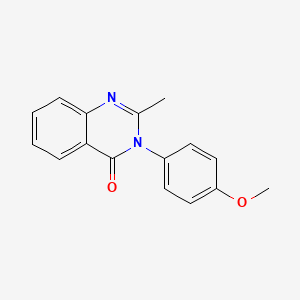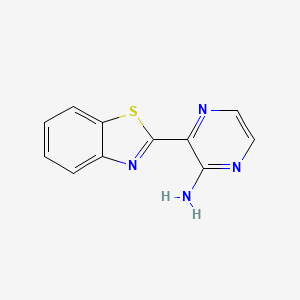
2-(1-isocyanatoethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isocyanatoethyl)oxolane (2-ICE) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.2 °C and a boiling point of 66.8 °C. 2-ICE is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams.
Wirkmechanismus
2-(1-isocyanatoethyl)oxolane is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams. The reaction between ethylene oxide and phosgene is catalyzed by an acid catalyst, which results in the formation of this compound. The reaction is exothermic and takes place at temperatures between 0 °C and 50 °C.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can be toxic if inhaled or ingested. It can also cause skin and eye irritation. It is not known to have any significant biochemical or physiological effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-isocyanatoethyl)oxolane has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be toxic if inhaled or ingested, and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.
Zukünftige Richtungen
In the future, 2-(1-isocyanatoethyl)oxolane could be used in a variety of applications, including the synthesis of polymers, resins, and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials with unique properties, such as improved thermal stability and flame retardancy. Finally, this compound could be used in the development of new coatings and adhesives that are more resistant to water, heat, and other environmental factors.
Synthesemethoden
2-(1-isocyanatoethyl)oxolane is typically synthesized by reacting ethylene oxide with phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures between 0 °C and 50 °C. The resulting product is a colorless liquid that is then purified by fractional distillation.
Wissenschaftliche Forschungsanwendungen
2-(1-isocyanatoethyl)oxolane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a cross-linking agent in polyurethane foams, and as a precursor for a variety of compounds, such as polymers and resins. It is also used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
2-(1-isocyanatoethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)






![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)